Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be attached through a sulfonylation reaction, using a fluorophenyl sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl sulfonyl group could play a key role in binding to these targets, while the piperidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl(3-((4-chlorophenyl)sulfonyl)piperidin-1-yl)methanone
- Cyclohex-3-en-1-yl(3-((4-bromophenyl)sulfonyl)piperidin-1-yl)methanone
- Cyclohex-3-en-1-yl(3-((4-methylphenyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is unique due to the presence of the fluorophenyl sulfonyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c19-15-8-10-16(11-9-15)24(22,23)17-7-4-12-20(13-17)18(21)14-5-2-1-3-6-14/h1-2,8-11,14,17H,3-7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWTZSZIDHNDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC=CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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